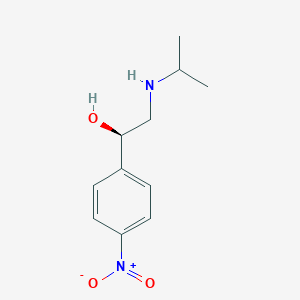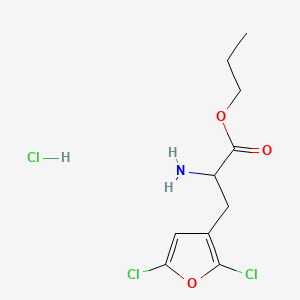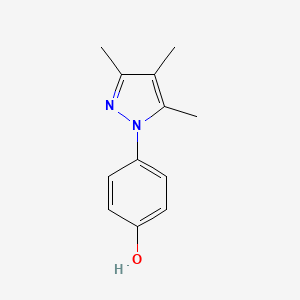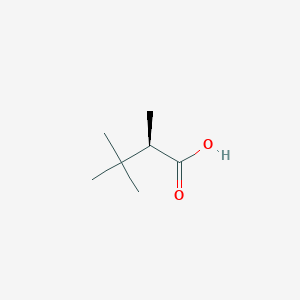
(2R)-2,3,3-Trimethylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2,3,3-trimethylbutanoic acid is an organic compound with the molecular formula C7H14O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a derivative of butanoic acid, where the hydrogen atoms on the second and third carbon atoms are replaced by methyl groups. The presence of these methyl groups and the chiral center at the second carbon atom give the compound its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,3,3-trimethylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of butanoic acid derivatives. For example, starting with ethyl butanoate, a Grignard reaction with methylmagnesium bromide can introduce the necessary methyl groups at the second and third carbon positions. The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of suitable precursors. This method ensures high yield and purity of the final product. The reaction conditions often include elevated temperatures and pressures, along with the use of a palladium or platinum catalyst.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2,3,3-trimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
(2R)-2,3,3-trimethylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of chiral compounds.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its chiral nature.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of (2R)-2,3,3-trimethylbutanoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The chiral center allows the compound to interact selectively with chiral environments, making it useful in stereospecific reactions. Pathways involved may include enzyme catalysis and receptor binding, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2,3,3-trimethylbutanoic acid: The enantiomer of (2R)-2,3,3-trimethylbutanoic acid, with similar chemical properties but different biological activity.
2,3,3-trimethylbutanoic acid: Lacks the chiral center, resulting in different reactivity and applications.
2,2,3-trimethylbutanoic acid: A structural isomer with different physical and chemical properties.
Uniqueness
This compound is unique due to its chiral center, which imparts specific stereochemical properties. This makes it valuable in applications requiring chiral purity, such as pharmaceuticals and asymmetric synthesis.
Eigenschaften
Molekularformel |
C7H14O2 |
|---|---|
Molekulargewicht |
130.18 g/mol |
IUPAC-Name |
(2R)-2,3,3-trimethylbutanoic acid |
InChI |
InChI=1S/C7H14O2/c1-5(6(8)9)7(2,3)4/h5H,1-4H3,(H,8,9)/t5-/m0/s1 |
InChI-Schlüssel |
ILBXYVICWFMUPR-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)C(C)(C)C |
Kanonische SMILES |
CC(C(=O)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


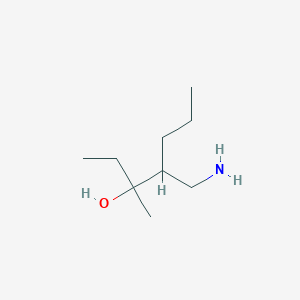
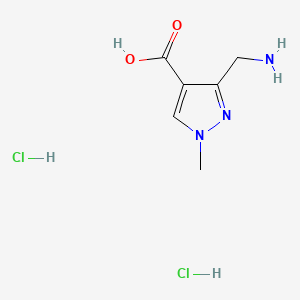
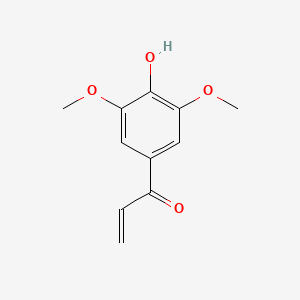
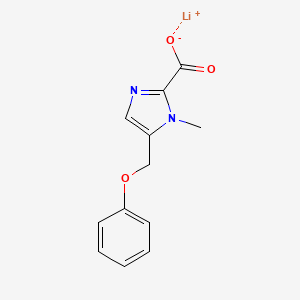

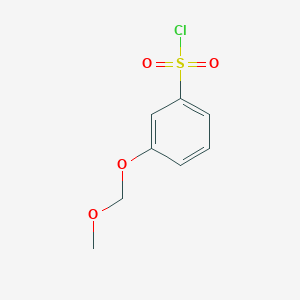
![methyl (1R,4S,5S)-2-azabicyclo[2.1.1]hexane-5-carboxylate, trifluoroacetic acid](/img/structure/B13575668.png)
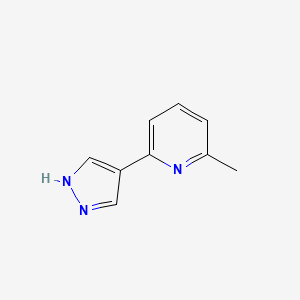
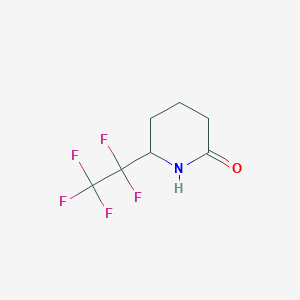
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine](/img/structure/B13575675.png)
